2-{[4-(Tert-butyl)benzyl]sulfanyl}-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS2/c1-20(2,3)15-11-9-14(10-12-15)13-25-19-22-21-18(23-19)16-7-5-6-8-17(16)24-4/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVXMKNHBZGIHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-(tert-butyl)benzyl]sulfanyl}-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole (CAS No. 339015-43-9) is a member of the oxadiazole family, which is known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H22N2OS2
- Molecular Weight : 370.53 g/mol
- Boiling Point : 510.8 ± 60.0 °C (predicted)
- Density : 1.22 ± 0.1 g/cm³ (predicted)
- pKa : -6.38 ± 0.45 (predicted)
Biological Activity Overview
The biological activities of oxadiazole derivatives have been extensively studied, revealing their potential as therapeutic agents against various diseases, including cancer and infectious diseases.
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance:
- A study highlighted the synthesis of novel oxadiazole compounds that showed potent activity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
- The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Antimicrobial Activity
Oxadiazole derivatives have also been investigated for their antimicrobial properties:
- Research has shown that specific oxadiazole compounds possess activity against Mycobacterium tuberculosis (Mtb), with inhibition percentages reaching up to 96% at certain concentrations .
- The structure–activity relationship (SAR) studies indicate that modifications to the oxadiazole ring can enhance antimicrobial efficacy.
Anti-Alzheimer's Potential
Another promising area of research is the potential use of oxadiazoles as anti-Alzheimer's agents:
- In silico studies have indicated that certain derivatives act as selective inhibitors of butyrylcholinesterase (BuChE), which is implicated in Alzheimer's disease pathology .
- These compounds showed high selectivity and potency in inhibiting BuChE, suggesting a pathway for further development as therapeutic agents.
Case Study 1: Antitubercular Activity
In a study by Parikh et al., substituted 1,2,4-oxadiazoles were synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis H37Rv. The results showed:
- Compound 2a : 92% inhibition at both tested concentrations.
- Compound 2b : 96% inhibition at 250 µg/mL and 91% at 100 µg/mL .
Case Study 2: Anticancer Efficacy
A recent review discussed various synthesized oxadiazole derivatives demonstrating anticancer properties:
- Compounds exhibited IC50 values ranging from low micromolar to nanomolar concentrations against different cancer cell lines.
- Mechanistic studies revealed that these compounds induce apoptosis via mitochondrial pathways .
Data Table: Summary of Biological Activities
| Activity Type | Compound | Target Organism/Cell Line | Inhibition %/IC50 Value |
|---|---|---|---|
| Anticancer | Various | Cancer cell lines | IC50 < 10 µM |
| Antitubercular | Compound 2a | Mycobacterium tuberculosis H37Rv | 92% at various conc. |
| Antitubercular | Compound 2b | Mycobacterium tuberculosis H37Rv | 96% at 250 µg/mL |
| Anti-Alzheimer's | Selective Derivative | BuChE | High selectivity |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Lipophilicity : The tert-butyl group (e.g., in ) increases logP values, favoring membrane permeability.
- Electronic Effects : Methylsulfanyl (electron-donating) vs. sulfonyl/chloro (electron-withdrawing) groups alter charge distribution and reactivity .
- Steric Effects : Bulky substituents like tert-butyl may hinder intermolecular interactions but improve thermal stability .
Critical Analysis of Substituent Impact
- tert-Butyl Group : Improves metabolic stability but may reduce aqueous solubility. Critical in photophysical materials for steric protection of excited states .
- Methylsulfanyl vs. Sulfonyl : The former enhances electron density on the ring, while the latter increases polarity and binding affinity in enzymatic pockets .
- Chloro Substituents : Electron-withdrawing groups (e.g., in ) may enhance reactivity in cross-coupling reactions but reduce bioavailability.
Preparation Methods
Cyclocondensation of Hydrazide Derivatives
The 1,3,4-oxadiazole core is classically synthesized via cyclocondensation of carboxylic acid hydrazides with carbon disulfide (CS₂) under basic conditions. For the target compound, the hydrazide precursor must incorporate the 2-(methylsulfanyl)phenyl group at the 5-position. This is achieved by reacting 2-(methylsulfanyl)benzoic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by treatment with hydrazine hydrate to yield 2-(methylsulfanyl)benzohydrazide .
Reaction Conditions :
- Acid chloride formation: SOCl₂, reflux, 2–3 hours.
- Hydrazide synthesis: Hydrazine hydrate in ethanol, 0–5°C, 12 hours.
Cyclization to 1,3,4-Oxadiazole-2-thione
The hydrazide undergoes cyclization with CS₂ in ethanolic potassium hydroxide (KOH) to form 5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole-2(3H)-thione. This step exploits the nucleophilic attack of the hydrazide’s NH group on CS₂, followed by cyclodehydration.
Key Data :
- Yield : 70–75% after recrystallization from ethanol/DMF.
- IR : C═S stretch at 1,238 cm⁻¹, C═N at 1,642 cm⁻¹.
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), methylsulfanyl singlet (δ 2.5 ppm).
Functionalization at the 2-Position: Introducing the tert-Butylbenzylsulfanyl Group
Alkylation of Oxadiazole-2-thione
The thione sulfur at position 2 undergoes nucleophilic substitution with 4-(tert-butyl)benzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃). This step installs the bulky tert-butylbenzylsulfanyl moiety while preserving the methylsulfanyl group at position 5.
Optimized Protocol :
- Reagents : 4-(tert-Butyl)benzyl chloride (1.2 equiv), K₂CO₃ (2.0 equiv).
- Solvent : Dimethylformamide (DMF), 80°C, 6–8 hours.
- Workup : Precipitation in ice water, filtration, and recrystallization from ethanol.
Characterization :
- ¹H NMR : tert-Butyl singlet (δ 1.3 ppm, 9H), benzyl CH₂ (δ 4.6 ppm).
- 13C NMR : C═S at δ 186 ppm, quaternary carbon of tert-butyl at δ 34 ppm.
Alternative Pathways and Comparative Analysis
Hurd-Morrow Cyclization
An alternative route involves cyclizing 1,2-diacylhydrazines with phosphorus oxychloride (POCl₃). However, this method requires pre-installation of both substituents on the hydrazine backbone, complicating the synthesis of asymmetrical oxadiazoles like the target compound.
Post-Cyclization Functionalization
Attempts to introduce the methylsulfanyl group after oxadiazole formation via electrophilic aromatic substitution were unsuccessful due to poor regioselectivity and side reactions. Thus, pre-functionalization of the hydrazide precursor remains superior.
Spectroscopic and Analytical Validation
Infrared Spectroscopy
The final compound exhibits distinct absorptions:
Nuclear Magnetic Resonance
¹H NMR (DMSO-d₆) :
- δ 1.3 (s, 9H, tert-butyl).
- δ 2.5 (s, 3H, SCH₃).
- δ 4.6 (s, 2H, CH₂S).
- δ 7.2–8.1 (m, 8H, aromatic).
13C NMR :
Challenges and Optimization Strategies
Side Reactions During Alkylation
Competing oxidation of the thione to sulfonic acid was mitigated by conducting reactions under inert atmosphere (N₂) and avoiding strong oxidizing agents.
Purification Techniques
Recrystallization from ethanol/DMF (1:3) proved critical for removing unreacted 4-(tert-butyl)benzyl chloride and byproducts.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
